Cobalt(II) acetate

Description

Cobalt(II) acetate, with the molecular formula C₄H₁₄CoO₈ (tetrahydrate form) and molecular weight 249.08 g/mol, is a coordination compound commonly encountered as a pink-to-red crystalline powder . It exists in multiple hydration states, with the tetrahydrate (Co(CH₃COO)₂·4H₂O) being the most prevalent. Key properties include:

- Melting point: 140°C (with dehydration occurring upon heating) .

- Density: 1.71 g/cm³ (tetrahydrate) .

- Solubility: Highly soluble in water (380 g/L at 20°C) and polar solvents like alcohols .

Preparation:

this compound is synthesized by reacting cobalt(II) carbonate or hydroxide with acetic acid, followed by crystallization . Alternative methods involve oxidation of cobalt metal in acetic acid under oxygen .

Properties

CAS No. |

71-48-7 |

|---|---|

Molecular Formula |

C4H8CoO4 |

Molecular Weight |

179.04 g/mol |

IUPAC Name |

acetic acid;cobalt |

InChI |

InChI=1S/2C2H4O2.Co/c2*1-2(3)4;/h2*1H3,(H,3,4); |

InChI Key |

WOQRGAPCUQZBRA-UHFFFAOYSA-N |

SMILES |

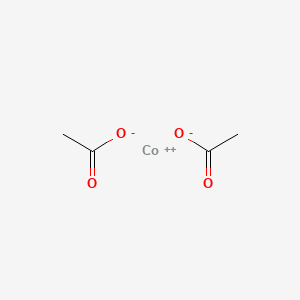

CC(=O)[O-].CC(=O)[O-].[Co+2] |

Canonical SMILES |

CC(=O)O.CC(=O)O.[Co] |

Color/Form |

Light pink crystals Pink crystals |

density |

Intense red monoclinic, prismatic crystals; density 1.705; on heating becomes anhydrous by 140 °C; soluble in water, alcohols, dilute acids, and pentyl acetate; pH of 0.2 molar aqueous solution: 6.8 /Cobalt(2+) acetate tetrahydrate/ |

melting_point |

298 °C (decomposes) |

Other CAS No. |

71-48-7 5931-89-5 6147-53-1 |

physical_description |

Light-pink solid; [Merck Index] Pink crystals, soluble in water; [MSDSonline] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

shelf_life |

Stable under recommended storage conditions. |

solubility |

Readily soluble in water 2.1 parts by wt (of the formula wt)/100 parts methanol by wt at 15 °C Soluble in alcohol and dilute acids |

Synonyms |

cobalt(II) acetate |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cobalt Carbonate Precursor

The preparation begins with synthesizing high-purity cobalt carbonate (CoCO₃), which serves as the precursor for metallic cobalt. The process involves:

-

Mixing a 10% aqueous cobalt chloride (CoCl₂) solution with a 30% ammonium bicarbonate (NH₄HCO₃) solution in a 1:3 molar ratio.

-

Adding a surfactant (e.g., azodiisobutyronitrile-derived polymer) at a 1:3 volume ratio to the cobalt chloride solution to stabilize particle growth.

-

Heating the mixture to 200°C under 3 MPa pressure for 12 hours, followed by filtration, washing with distilled water and ethanol, and drying at 80°C.

This yields cobalt carbonate powder with uniform morphology, essential for subsequent reduction.

Reduction to Metallic Cobalt Powder

The cobalt carbonate is reduced in a hydrogen atmosphere at 480–500°C for 2 hours, producing finely divided cobalt metal. Nitrogen passivation during cooling prevents oxidation, ensuring reactivity in the next stage.

Reaction with Acetic Acid and Hydrogen Peroxide

The cobalt powder reacts with acetic acid (CH₃COOH), hydrogen peroxide (H₂O₂), and water in a pressurized reactor. Key parameters include:

-

Batch Addition : Cobalt powder is introduced in three batches (1:2:3 ratio) at 1-minute intervals to mitigate side reactions.

-

Conditions : Temperature (60–90°C), pressure (0.3–0.4 MPa), and reaction time (3–6 minutes).

Post-reaction, the mixture is filtered, and the filtrate undergoes evaporation, cooling crystallization, and sieving to obtain pure this compound tetrahydrate.

Table 1: Reaction Conditions and Outcomes in Patent Examples

| Example | Temperature (°C) | Pressure (MPa) | H₂O₂ Utilization (%) | Ni Impurity (ppm) |

|---|---|---|---|---|

| 3 | 60 | 0.3 | 100 | 0 |

| 4 | 70 | 0.3 | 100 | 0 |

| 5 | 90 | 0.4 | 100 | 0 |

| Comparative | 70 | 0.3 | 95 | <10 |

Comparative Analysis of Synthesis Methods

The patent’s comparative example highlights the drawbacks of using untreated industrial cobalt powder:

-

Lower H₂O₂ Efficiency : 95% vs. 100% in the optimized method.

-

Nickel Contamination : Untreated cobalt introduced nickel impurities (<10 ppm), necessitating additional purification steps.

Modern methods eliminate nickel by using purified cobalt carbonate-derived powder, ensuring compliance with stringent standards (e.g., GB 1290-77).

Chemical Reactions Analysis

Types of Reactions: Cobalt(II) acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to cobalt(III) acetate using strong oxidizing agents such as ozone. The reaction typically occurs in acetic acid solutions.

Reduction: this compound can be reduced to cobalt metal using reducing agents like hydrogen gas.

Substitution: this compound can participate in ligand exchange reactions, where the acetate ligands are replaced by other ligands such as ammonia or phosphines.

Major Products:

Oxidation: Cobalt(III) acetate, which is a strong oxidant.

Reduction: Cobalt metal.

Substitution: Various cobalt complexes depending on the ligands used

Scientific Research Applications

Industrial Applications

1. Catalyst in Organic Reactions

Cobalt(II) acetate serves as an effective catalyst in various organic transformations. It has been utilized in the synthesis of coordination compounds and in polymerization processes. For instance, this compound complexes have shown promise in promoting reactions involving Schiff bases, which are important for synthesizing diverse organic compounds .

2. Precursor for Oil Drying Agents

The compound is widely used as a precursor for oil drying agents. It facilitates the drying process in paints and inks by promoting oxidation reactions that lead to the formation of dry films . This application is crucial in the coatings industry, where rapid drying is essential for production efficiency.

3. Ion Exchange and Surface Treatment Agents

this compound finds applications in ion exchange processes and as a surface treatment agent. Its ability to form stable complexes makes it useful in various chemical processes where ion exchange is required .

Materials Science Applications

1. Hole Transporting Layer in Solar Cells

Recent advancements have highlighted the role of this compound as a hole transporting layer in organic solar cells. A study demonstrated that using this compound tetrahydrate as a precursor led to an efficient hole transporting layer, achieving an efficiency of 18.77% in solar cells . This application underscores its significance in renewable energy technologies.

2. Synthesis of Nanostructured Materials

this compound is employed in the synthesis of nanostructured materials through thermal decomposition processes. Research has shown that controlled heating of this compound can yield various cobalt oxide polymorphs, which are valuable for applications in catalysis and energy storage .

Biomedical Applications

1. Cytotoxicity Studies

this compound has been investigated for its cytotoxic effects on cancer cell lines. Studies indicate that cobalt complexes exhibit varying degrees of cytotoxicity, which can be leveraged for therapeutic purposes . The potential use of these complexes as anticancer agents highlights their importance in medical research.

2. Treatment for Sickle Cell Anemia

In certain studies, cobalt salts, including this compound, have been explored for their therapeutic effects on sickle cell anemia. The ability of cobalt to influence hemoglobin levels presents a potential avenue for treatment strategies .

Data Summary Table

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Industrial Catalysis | Organic transformations | Effective catalyst for Schiff base reactions |

| Oil Drying Agents | Paints and inks | Promotes rapid drying through oxidation |

| Ion Exchange | Chemical processing | Forms stable complexes |

| Solar Cell Technology | Hole transporting layer | Achieved 18.77% efficiency with thermal annealing |

| Nanostructured Materials | Cobalt oxide synthesis | Controlled decomposition yields various polymorphs |

| Biomedical Research | Cytotoxicity studies | Varying effects on cancer cell lines |

| Sickle Cell Treatment | Therapeutic applications | Potential to influence hemoglobin levels |

Mechanism of Action

Cobalt(II) acetate can be compared with other cobalt compounds such as cobalt(II) chloride and cobalt(II) acetylacetonate:

Cobalt(II) chloride: Similar to this compound, cobalt(II) chloride is used as a catalyst and in the synthesis of cobalt-containing compounds. cobalt(II) chloride is more commonly used in electroplating and as a humidity indicator.

Cobalt(II) acetylacetonate: This compound is also used as a catalyst and in the synthesis of nanomaterials. .

Comparison with Similar Compounds

Structural and Coordination Properties

Cobalt(II) acetate exhibits a binuclear cage structure in its anhydrous form, with two cobalt centers bridged by acetate ligands in an octahedral geometry. This dimeric structure is analogous to copper(II) and chromium(II) acetates but distinct from monomeric nickel(II) acetate . Hydration states influence coordination modes:

Table 1: Structural Comparison of this compound with Other Metal Acetates

Magnetic and Catalytic Properties

This compound’s magnetic behavior varies with ligand environments. For example:

- Tetrazole acetate complexes : Cobalt(II) complexes with tetrazole ligands exhibit paramagnetism, with magnetic moments (μ) ranging from 4.2–4.9 BM due to high-spin d⁷ configurations . Azide co-ligands enhance magnetic coupling, leading to ferromagnetic interactions .

- Hemisalen complexes : this compound forms cytotoxic complexes (e.g., [Co(L1)₂]) with inhibitory concentrations (IC₅₀) of 20–23 μM against cancer cells, outperforming cobalt(III) analogs .

Table 2: Magnetic and Cytotoxic Properties of Cobalt Complexes

Solubility and Industrial Utility

This compound’s high water solubility (380 g/L) contrasts with cobalt(II) sulfate (≈76 g/L) and cobalt(II) chloride (≈52 g/L) . This solubility facilitates its use in homogeneous catalysis, unlike cobalt carbonate, which requires acidic digestion for reactivity .

Table 3: Physical Properties of Cobalt Compounds

| Compound | Melting Point (°C) | Solubility (g/L, H₂O) | Key Use |

|---|---|---|---|

| This compound | 140 | 380 | Catalysis, anodizing |

| Cobalt(II) chloride | 735 | 52 | Electroplating, humidity sensor |

| Cobalt(II) sulfate | 96.8 | 76 | Battery electrolytes |

Biological Activity

Cobalt(II) acetate, a cobalt salt with the formula Co(C₂H₃O₂)₂, is recognized for its diverse biological activities, including antibacterial properties, cytotoxicity, and potential applications in cancer research. This article synthesizes recent findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli. In a study evaluating its antibacterial efficacy, this compound was tested in various solvents, revealing that the solvent DMF enhanced the compound's inhibitory effects on bacterial growth. The diameter of the inhibition zone was notably larger when using DMF compared to other solvents, indicating stronger antibacterial activity in this medium .

Table 1: Antibacterial Activity of this compound

| Solvent | Inhibition Zone Diameter (mm) |

|---|---|

| DMF | 15.5 |

| DMSO | 10.2 |

| Ethanol | 8.0 |

| Methanol | 7.5 |

| Acetonitrile | 6.0 |

Cytotoxicity Studies

Research has also explored the cytotoxic effects of this compound on various cell lines. A study focused on its impact on human cancer cell lines (HCT116 and HL-60) and normal cell line (MRC-5). The results indicated that cobalt(II) complexes exhibited varying levels of cytotoxicity, with significant effects observed at higher concentrations. Specifically, this compound demonstrated a marked reduction in cell viability after treatment, suggesting its potential as an anticancer agent .

Table 2: Cytotoxic Effects of this compound

| Cell Line | Treatment Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HCT116 | 10 | 65 |

| HCT116 | 50 | 45 |

| HL-60 | 10 | 70 |

| HL-60 | 50 | 40 |

| MRC-5 | 10 | 85 |

| MRC-5 | 50 | 60 |

The biological activity of this compound can be attributed to several mechanisms:

- Genotoxicity : Cobalt ions can induce DNA damage and inhibit repair mechanisms, leading to increased mutation rates and potential tumorigenesis .

- Reactive Oxygen Species (ROS) : Cobalt compounds are known to generate ROS, which can cause oxidative stress and cellular damage .

- Hypoxia-Inducible Factor Stabilization : Cobalt ions can stabilize hypoxia-inducible factor (HIF), promoting survival in low-oxygen conditions but also contributing to tumor growth .

Case Studies

Several case studies have highlighted the implications of this compound's biological activity:

- Carcinogenicity Studies : Research conducted by the National Toxicology Program (NTP) reviewed multiple carcinogenicity studies involving cobalt compounds. Results indicated that cobalt exposure could lead to tumors in various animal models, emphasizing the need for caution regarding its use .

- Thermal Decomposition : A study on the thermal decomposition of this compound tetrahydrate revealed that upon heating, it forms different cobalt oxide phases which may exhibit distinct biological activities compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing cobalt(II) acetate tetrahydrate?

- Synthesis : this compound tetrahydrate is typically prepared by dissolving cobalt(II) carbonate or hydroxide in acetic acid under controlled pH and temperature. The reaction is monitored until complete dissolution, followed by crystallization .

- Characterization :

-

XRD : Confirms crystalline structure (e.g., monoclinic system with space group P2₁/c) .

-

FTIR : Identifies acetate ligand coordination (stretching frequencies at ~1570 cm⁻¹ for asymmetric COO⁻ and ~1420 cm⁻¹ for symmetric COO⁻) .

-

Thermogravimetric Analysis (TGA) : Reveals dehydration steps (e.g., mass loss at 140°C corresponds to water removal) .

Table 1 : Key Physical Properties of this compound Tetrahydrate

Property Value/Description Reference Molecular Formula C₄H₁₄CoO₈ Melting Point 140°C (decomposition) Solubility Water, ethanol, acetic acid Crystal System Monoclinic

Q. How can researchers validate the purity of this compound in experimental settings?

- ICP-MS : Quantifies trace metal impurities (e.g., Ni, Cu) .

- UV-Vis Spectroscopy : Measures absorbance at 510 nm (characteristic d-d transitions of Co²⁺ in octahedral geometry) .

- Elemental Analysis : Confirms C, H, and O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role as a catalyst in oxidation reactions?

- Catalytic Mechanism :

Co²⁺ acts as a Lewis acid, activating substrates (e.g., alkanes) for oxidation.

Acetate ligands facilitate electron transfer, stabilizing intermediates.

Reaction efficiency depends on solvent polarity and temperature (e.g., higher yields in acetic acid at 80°C) .

- SEM Analysis : Reveals catalyst morphology; prolonged heating (500°C) generates porous structures with higher surface area, enhancing catalytic activity .

Table 2 : Catalytic Performance in Benzene Oxidation

| Condition | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|

| Co(OAc)₂, 400°C, 5 min | 78 | 92 | |

| Co(OAc)₂, 500°C, 10 min | 85 | 88 |

Q. How does this compound’s antitumor activity compare to cisplatin in preclinical models?

- In Vivo Study Design :

- Model : Ehrlich ascites carcinoma (EAC) in mice.

- Dosage : 10 mg/kg cobalt complex vs. 5 mg/kg cisplatin.

- Outcomes :

- Tumor load reduced by 62% (Co complex) vs. 68% (cisplatin).

- Co complex showed lower nephrotoxicity (urea levels: 28 mg/dL vs. 45 mg/dL for cisplatin) .

- Contradictions : While Co complexes exhibit comparable efficacy, their ROS-scavenging properties may conflict with cisplatin’s ROS-dependent cytotoxicity, necessitating pathway-specific validation .

Q. What analytical strategies resolve contradictions in secondary data on this compound’s environmental impact?

- Data Triangulation : Combine XRD (structural data), ICP-MS (metal leaching), and toxicity assays (e.g., Daphnia magna LC₅₀) to assess environmental risks .

- Case Study : Discrepancies in biodegradation rates may arise from ligand stability; acetate ligands degrade faster in aerobic conditions, altering Co²⁺ bioavailability .

Q. How can researchers optimize experimental design for studying this compound’s coordination chemistry?

- Primary Data : Synthesize derivatives (e.g., Schiff base complexes) and compare stability constants via potentiometry.

- Secondary Data : Cross-reference crystallographic databases (e.g., CCDC) to validate bond lengths/angles .

- Ethical Considerations : Adhere to institutional guidelines for hazardous waste disposal (e.g., Co²⁺ neutralization with NaOH before disposal) .

Methodological Guidance

Q. What frameworks support robust analysis of this compound’s redox behavior?

- Cyclic Voltammetry : Identify redox peaks (e.g., Co²⁺/Co³⁺ at +0.85 V vs. Ag/AgCl) .

- DFT Calculations : Model electron density distribution to predict reaction pathways .

Q. How should researchers address variability in synthetic yields across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.